2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol
Description
2-(7-Chloro-3H-pyrazolo[4,3-d]pyrimidin-3-yl)ethanol is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core. The structure includes a chlorine atom at position 7 and an ethanol group attached to the pyrazole nitrogen at position 2.
Properties
Molecular Formula |
C7H7ClN4O |
|---|---|
Molecular Weight |
198.61 g/mol |
IUPAC Name |
2-(7-chloro-3H-pyrazolo[4,3-d]pyrimidin-3-yl)ethanol |
InChI |
InChI=1S/C7H7ClN4O/c8-7-6-5(9-3-10-7)4(1-2-13)11-12-6/h3-4,13H,1-2H2 |
InChI Key |
KQDAZBPEPNJBGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=NC2CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol typically involves the following steps:
Formation of the Pyrazolopyrimidine Core: The key starting material, pyrazolopyrimidine, is obtained by treating a formimidate derivative with hydrazine hydrate in ethanol.
Introduction of the Ethanol Group: The final step involves the nucleophilic substitution of the chlorine atom at the 3rd position with ethanol under basic conditions, typically using sodium ethoxide in ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Scientific Research Applications
2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, such as Leu83 .
Comparison with Similar Compounds
Structural Comparison
Core Heterocyclic Systems
- Pyrazolo[4,3-d]pyrimidine Derivatives: Target Compound: Features a [4,3-d] fused pyrazolo-pyrimidine core with 7-Cl and 3-ethanol substituents. The ethanol group introduces hydrogen-bonding capacity . Compound 4a (): Contains a [3,4-d] fused pyrazolo-pyrimidine core with 4-(4-chlorophenyl)amino and 3-acetonitrile groups. Compound 12t (): Shares the [4,3-d] core but includes bulky substituents (piperidinyl and thiazole-pyrrolidinyl groups), likely reducing solubility but enhancing target selectivity .
- Pyrazolo[1,5-a]pyrimidine Derivatives: 4a (): Features a [1,5-a] fused system with 7-(methylthio) and dicarbonitrile groups. The methylthio group contributes to lipophilicity, while the nitriles may enhance metabolic stability . MK82 (): A [1,5-a] fused pyrimidin-7-one with a 3-chlorophenyl group.
Substituent Analysis
Physical and Chemical Properties
- Melting Points: Compound 17 (): 164–166°C (dark yellow crystals) . Compound 4c (): 188–190°C (brown crystals) . The target compound’s ethanol group likely lowers its melting point compared to nitrile or ester analogs due to reduced crystallinity.
- Solubility: The ethanol group in the target compound improves aqueous solubility relative to methylthio () or benzyl () derivatives.
Biological Activity
2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol, with the CAS number 64127-15-7, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula: C7H7ClN4O
Molecular Weight: 198.61 g/mol
CAS Number: 64127-15-7
The compound exhibits various mechanisms of action that contribute to its biological activity:
- Inhibition of Kinases : Similar compounds in the pyrazolo[4,3-d]pyrimidine class have been shown to inhibit various kinases, including EGFR and VEGFR2, which are critical in cancer progression and angiogenesis .
- Antiproliferative Effects : In vitro studies indicate that derivatives of pyrazolo[4,3-d]pyrimidines can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .
- Antimicrobial Activity : Some pyrazolo derivatives have demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .
Biological Activities
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effects of pyrazolo[4,3-d]pyrimidine derivatives on human cancer cell lines. Compound 5i showed potent dual inhibition of EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM. It significantly inhibited tumor growth and induced apoptosis in MCF7 cells .
- Molecular Docking Studies : Molecular docking simulations have been conducted to understand the binding interactions between this compound and its target proteins. These studies revealed favorable interactions that support its potential as a multitarget anticancer agent .
- Comparative Analysis : In a comparative study involving several derivatives of pyrazolo[4,3-d]pyrimidines, it was found that certain compounds had lower cytotoxicity towards normal cells compared to established chemotherapeutics like cisplatin and fluorouracil. This highlights the potential for developing safer therapeutic options .
Q & A
Q. What are the common synthetic routes for 2-(7-Chloro-3H-pyrazolo[4,3-d]pyrimidin-3-yl)ethanol?
The synthesis typically involves multi-step reactions starting from heterocyclic precursors. For example:
- Step 1: Functionalization of a pyrazolo[4,3-d]pyrimidine core with a chlorine substituent at the 7-position, often via halogenation or nucleophilic substitution .
- Step 2: Introduction of the ethanol group through alkylation or nucleophilic displacement. A common method involves refluxing intermediates with ethanol or ethylene oxide under anhydrous conditions .
- Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress, with ethyl acetate/hexane as a mobile phase .
- Purification: Recrystallization from ethanol or dichloromethane is employed to isolate the final product .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the presence of the ethanol moiety (e.g., signals at δ 3.6–3.8 ppm for -CHOH) and the pyrazolo-pyrimidine core .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., m/z 212.05 for CHClNO) .
- Infrared (IR) Spectroscopy: Peaks at ~3200–3400 cm indicate O-H stretching from the ethanol group .
- X-ray Crystallography: Resolves bond angles and confirms the planar pyrazolo-pyrimidine structure .
Q. What solvents and conditions are optimal for its stability during storage?
- Solvents: Store in anhydrous dichloromethane or dimethyl sulfoxide (DMSO) at -20°C to prevent hydrolysis .
- Inert Atmosphere: Use nitrogen or argon to minimize oxidation of the ethanol side chain .
- Light Sensitivity: Protect from UV light, as pyrrolopyrimidine derivatives are prone to photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency for chlorine displacement .
- Catalysts: Add triethylamine or DBU to deprotonate intermediates and accelerate alkylation .
- Temperature Control: Maintain reflux temperatures (70–80°C) for ring closure reactions, but avoid exceeding 100°C to prevent decomposition .
- Yield Monitoring: Use HPLC with a C18 column to quantify intermediates and adjust stoichiometry dynamically .
Q. What strategies are recommended for analyzing contradictory biological activity data across studies?
- Assay Standardization: Replicate experiments under identical conditions (e.g., cell lines, incubation time) to isolate variables .
- Metabolite Profiling: Use LC-MS to detect degradation products that may interfere with activity measurements .
- Structural Analog Comparison: Cross-reference data with compounds like 7-(4-chlorophenyl)-pyrazolo-pyrimidines to identify substituent-specific trends .
Q. How to design experiments to study the structure-activity relationship (SAR) of this compound?
- Derivatization: Modify the ethanol group (e.g., esterification or oxidation) to assess the role of hydroxyl functionality in binding .
- Bioisosteric Replacement: Substitute the chlorine atom with fluorine or bromine to evaluate electronic effects on target affinity .
- In Silico Modeling: Perform molecular docking with pyrazolo-pyrimidine-containing kinases (e.g., JAK2 or CDK2) to predict binding modes .
- In Vivo Testing: Use murine models to correlate in vitro enzyme inhibition (IC) with pharmacokinetic parameters like bioavailability .
Data Contradiction Analysis Example
If conflicting cytotoxicity data arise:
- Hypothesis 1: Variations in cell membrane permeability due to the ethanol group’s hydrophilicity.
- Validation: Measure logP values via shake-flask assays and correlate with IC across cell lines .
- Hypothesis 2: Batch-dependent impurities.
- Validation: Conduct elemental analysis and H NMR to verify purity thresholds (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
